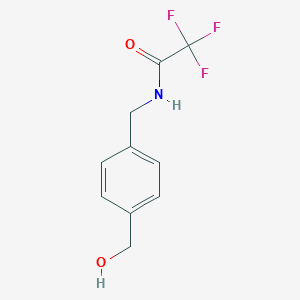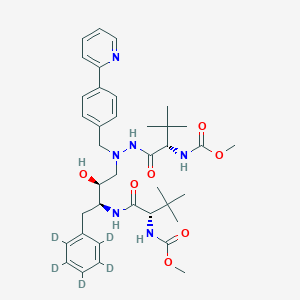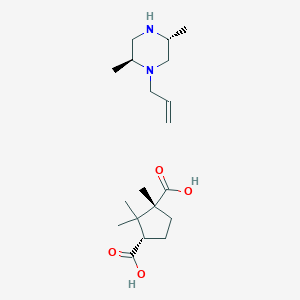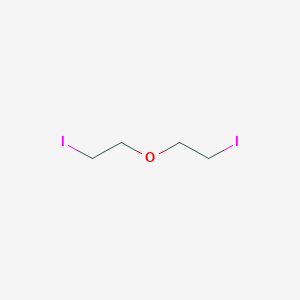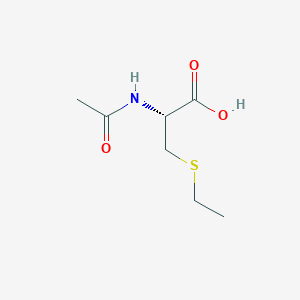
5-cyanonicotinate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
Methyl 5-cyanonicotinate can be synthesized through various chemical pathways, including novel synthetic methods involving cyanoacetatoamide reacting with cycloalk-2-enones. This process leads to the formation of 5-cyanonpyridinophane-6-ones, which exhibit interesting structural and chemical properties (Nitta et al., 2005). Another method includes the transformation of 5-methylthionicotinamide-adenine dinucleotide to 3-cyano-5-methylpyridine-adenine dinucleotide through chemical conversion, showcasing the versatility of synthetic strategies for related compounds (Samama et al., 1981).
Molecular Structure Analysis
The molecular structure of methyl 5-cyanonicotinate and related derivatives has been extensively studied through spectroscopic methods, X-ray crystallography, and theoretical calculations. These studies reveal the dynamic behavior of methylene chains and the structural deformation of the pyridone ring, providing insights into the compound's chemical behavior and reactivity (Nitta et al., 2005).
Chemical Reactions and Properties
Methyl 5-cyanonicotinate undergoes various chemical transformations, including reactions with aminodiols leading to novel 5-cyano-1-(dihydroxypropyl)-3-methyluracils through mechanisms such as the ANRORC type and Dimroth rearrangement depending on the solvent used (Gondela et al., 2004). These reactions highlight the compound's chemical versatility and potential for creating novel organic molecules.
Applications De Recherche Scientifique
Pharmacologie : Agent de vasodilatation
5-cyanonicotinate de méthyle : a été étudié pour son utilisation potentielle comme agent de vasodilatation dans des applications pharmacologiques. Il est structurellement lié au nicotinate de méthyle, qui est connu pour agir comme un rubéfiant, provoquant la dilatation des capillaires et une augmentation de la circulation sanguine dans la zone d'application . Cette propriété pourrait être exploitée à des fins thérapeutiques, telles que le traitement des douleurs musculaires et articulaires ou l'amélioration de la circulation sanguine périphérique.
Synthèse organique : Construction de composés hétérocycliques
En chimie organique, This compound sert de précurseur pour synthétiser divers composés hétérocycliques. Ses groupes fonctionnels cyano et ester en font un élément de construction polyvalent pour la création de molécules biologiquement actives, en particulier dans la synthèse des N-cyanoacétamides, qui sont cruciales pour la construction d'hétérocycles organiques . Ces hétérocycles sont souvent des structures clés en chimie médicinale en raison de leur pertinence biologique.
Conception de médicaments : Effets de méthylation
Le composé joue un rôle important dans la conception de médicaments, en particulier dans le contexte de l'effet « méthyle magique ». L'ajout d'un groupe méthyle peut modifier profondément les propriétés pharmacodynamiques et pharmacocinétiques des molécules bioactivesThis compound pourrait être utilisé pour étudier ces effets de méthylation, contribuant à la conception rationnelle et à l'optimisation de nouveaux candidats médicaments .
Chimie médicinale : Amélioration de la bioactivité
En chimie médicinale, This compound est précieux pour son potentiel à améliorer la bioactivité des produits pharmaceutiques. L'introduction d'un groupe méthyle dans une molécule peut avoir un impact sur son interaction avec les cibles biologiques, conduisant potentiellement à une augmentation de la puissance et de la sélectivité . Cet effet est crucial pour le développement de médicaments plus efficaces et plus sûrs.
Applications industrielles : Synthèse et dérivation
Sur le plan industriel, This compound est utilisé pour ses capacités de synthèse et de dérivation. C'est un choix fiable pour les applications exigeantes qui nécessitent des éléments de construction moléculaires précis. Sa structure unique offre un large éventail de possibilités de synthèse, ce qui en fait un élément essentiel dans les processus de fabrication chimique .
Impact environnemental : Méthylation de l'ADN
Des études environnementales ont exploré l'impact de produits chimiques comme This compound sur la méthylation de l'ADN. Des modifications des schémas de méthylation de l'ADN peuvent être induites par des expositions environnementales et sont associées à divers résultats pour la santé. La recherche dans ce domaine est cruciale pour comprendre comment les expositions chimiques peuvent influencer la régulation génétique et contribuer à la maladie .
Orientations Futures
While specific future directions for “Methyl 5-cyanonicotinate” are not available, research in the field of heterocyclic compounds is ongoing. Studies are revealing numerous natural products and synthetic derivatives incorporating a quinoline scaffold, which have potential biological and pharmaceutical activities .
Mécanisme D'action
Target of Action
Methyl 5-cyanonicotinate, also known as Methyl nicotinate , is a methyl ester of Niacin . It primarily targets the peripheral vasculature . The compound’s action is thought to involve peripheral vasodilation .
Mode of Action
The mode of action of Methyl 5-cyanonicotinate involves enhancing local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This vasodilation is thought to be promoted by the release of prostaglandin D2 .
Result of Action
The primary result of Methyl 5-cyanonicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which enhance local blood flow and potentially alleviate inflammation and pain .
Propriétés
IUPAC Name |
methyl 5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVYUFWNPLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545259 | |
| Record name | Methyl 5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106726-82-3 | |
| Record name | Methyl 5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

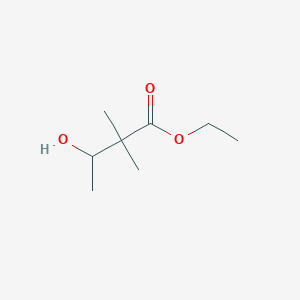
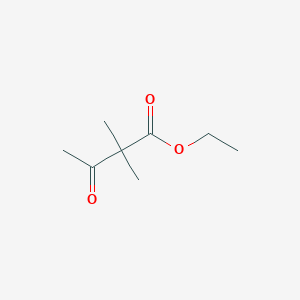
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)
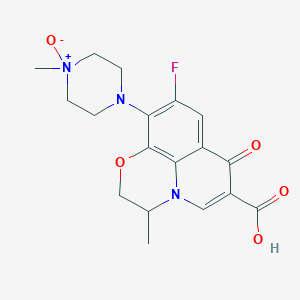

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

